An In-depth Technical Guide to 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Potential Applications
Introduction
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring N-substituted with a 4-methylpyridine moiety and bearing a carbaldehyde group at the 2-position of the pyrrole. This molecule belongs to the broader class of N-heteroarylpyrroles, which are of significant interest in medicinal chemistry and materials science.[1] The pyrrole scaffold is a core component in numerous natural products and pharmaceuticals, valued for its diverse biological activities.[2][3] The aldehyde functionality, in particular, serves as a versatile synthetic handle for the construction of more complex molecular architectures through various chemical transformations.[4]
The strategic combination of a pyridine ring, a known pharmacophore with a wide range of biological activities, and a reactive pyrrole-2-carbaldehyde motif suggests that this compound could be a valuable intermediate for the development of novel therapeutics and functional materials.[2] This guide provides a comprehensive overview of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde, detailing its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, expected analytical and spectroscopic characterization, and a discussion of its potential applications for researchers in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is presented in Table 1. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 383136-14-9 | [5][6] |
| Molecular Formula | C₁₁H₁₀N₂O | [5][6] |
| Molecular Weight | 186.21 g/mol | [6] |
| IUPAC Name | 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | [5] |
| Canonical SMILES | CC1=CC=NC(N2C=CC=C2C=O)=C1 | [5] |
| InChI Key | WGNIPPLJCMCISL-UHFFFAOYSA-N | [5] |
Proposed Synthesis
Logical Framework for the Proposed Synthesis
The Paal-Knorr reaction is a classic and efficient method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[7] In this case, 2-amino-4-methylpyridine would serve as the primary amine. The subsequent Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrroles.[8] This two-step sequence provides a reliable pathway to the target molecule.
Caption: Proposed two-step synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on standard methodologies for Paal-Knorr and Vilsmeier-Haack reactions. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields.
Step 1: Synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrrole (via Paal-Knorr Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature and pour it into a beaker containing ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-methylpyridin-2-yl)-1H-pyrrole.
Step 2: Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (via Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Pyrrole: Dissolve 1-(4-methylpyridin-2-yl)-1H-pyrrole (1.0 eq) from Step 1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, add a saturated aqueous solution of sodium acetate and stir vigorously.
-
Work-up and Extraction: Make the solution alkaline by the slow addition of an aqueous sodium hydroxide solution. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde.
Spectroscopic and Analytical Characterization
As no published spectroscopic data for 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is available, this section will describe the expected spectral features based on the analysis of analogous compounds such as pyrrole-2-carbaldehyde and its N-substituted derivatives.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems.
-
Aldehyde Proton: A singlet in the downfield region, typically around δ 9.5-9.6 ppm.
-
Pyrrole Protons: Three protons on the pyrrole ring, exhibiting characteristic coupling patterns. The proton adjacent to the aldehyde group would appear as a doublet of doublets.
-
Pyridine Protons: Three protons on the 4-methylpyridine ring, showing distinct chemical shifts and coupling constants.
-
Methyl Protons: A singlet corresponding to the methyl group on the pyridine ring, expected in the upfield region (around δ 2.4 ppm).
-
-
¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
-
Aldehyde Carbonyl: A signal in the highly deshielded region, typically around δ 180 ppm.
-
Aromatic Carbons: Signals for the carbons of the pyrrole and pyridine rings would appear in the aromatic region (δ 110-160 ppm).
-
Methyl Carbon: An upfield signal for the methyl carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1660-1690 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic weak to medium band around 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (186.21 m/z) would be expected in the mass spectrum.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the aldehyde group (CHO) and fragmentation of the pyridine and pyrrole rings.
Potential Applications
The unique structural features of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde make it a promising candidate for various applications in research and development.
Medicinal Chemistry and Drug Discovery
The pyrrole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening. For example, it can undergo condensation reactions to form Schiff bases, reductive amination to produce amines, or oxidation to carboxylic acids, each leading to new chemical entities with potentially unique pharmacological profiles.
Caption: Potential synthetic pathways and resulting biological activities in medicinal chemistry.
Materials Science
Pyrrole-based compounds are fundamental building blocks for conducting polymers and organic electronic materials. The extended π-conjugated system in 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde suggests its potential use in the development of novel organic semiconductors, dyes for dye-sensitized solar cells, and fluorescent sensors. The aldehyde group can be utilized to polymerize or to anchor the molecule to surfaces, enabling the fabrication of functional materials with tailored optoelectronic properties.
Conclusion
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a molecule of significant interest due to its unique combination of a pyrrole-2-carbaldehyde core and a 4-methylpyridine substituent. While specific experimental data for this compound is limited in publicly accessible literature, established synthetic methodologies such as the Paal-Knorr synthesis and Vilsmeier-Haack reaction provide a clear and viable route for its preparation. The expected spectroscopic signatures can be reliably predicted based on well-characterized analogous structures. The versatile reactivity of the aldehyde group, coupled with the inherent biological and electronic properties of the pyrrole and pyridine rings, positions this compound as a valuable building block for future research in drug discovery and materials science. This guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the potential of this promising heterocyclic compound.
References
-
González-García, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2629. [Link][3]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link][11][12]
-
García, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(16), 4994. [Link][7]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry and Chemical Science, 1(1), 17-32. [Link][4]
-
Schober, L. M., et al. (2017). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 19(21), 5896–5899. [Link][13]
-
Li, Z., & Li, G. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(23), 4349. [Link][14]
-
Lu, S., et al. (2023). Preparation of N-aryl-pyrroles. Advanced Heterocyclic Chemistry, 139, 1-47. [Link][15]
-
Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688–691. [Link][8]
-
Nova Science Publishers. (n.d.). Pyrrole: Synthesis and Applications. Retrieved from [Link][1]
-
ResearchGate. (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). Retrieved from [Link][16]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrroles. Retrieved from [Link][17]
-
Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved from [18]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link][9]
-
Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-53. [Link][12]
Sources
- 1. novapublishers.com [novapublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 383136-14-9 CAS MSDS (1-(4-METHYL-PYRIDIN-2-YL)-1H-PYRROLE-2-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 10. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 11. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyrrole synthesis [organic-chemistry.org]
- 18. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
